molecular formula C19H26N4O B2568121 N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide CAS No. 1436330-05-0

N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide

Cat. No. B2568121
CAS RN: 1436330-05-0
M. Wt: 326.444
InChI Key: RFJHDZWNNKTHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide, also known as JNJ-40411813, is a novel and potent antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Compounds structurally related to "N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide," such as 3-((hetera)cyclobutyl)azetidine-based isosteres, have been synthesized and explored as advanced building blocks for drug discovery. These compounds exhibit larger sizes and increased conformational flexibility compared to traditional heterocycles, demonstrating potential utility in lead optimization programs (Feskov et al., 2019).

Potential Use as PET Radiotracers

Analogs of σ receptor ligand, which share structural similarities with "N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide," have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These modifications aim to improve the utility of such compounds in oncological diagnostic applications (Abate et al., 2011).

Antimicrobial and Antiviral Activities

New derivatives of piperazine, doped with other bioactive molecules, have been synthesized and evaluated for antimicrobial and antiviral activities. These compounds show promising results, suggesting potential applications in treating infections and virus-related diseases (Reddy et al., 2013).

Neuroprotective Effects

Cinnamide derivatives, containing piperazine structures, have been studied for their anti-ischemic activity. Such compounds have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and have shown protective effects on cerebral infarction in in vivo experiments (Zhong et al., 2018).

Serotoninergic Activity

Derivatives with structural features similar to "N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide" have been explored for their affinity towards serotoninergic receptors. These studies aim to identify potential pharmacological tools for addressing psychiatric disorders (Fiorino et al., 2010).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-16-4-2-5-17(14-16)23-12-10-22(11-13-23)9-6-18(24)21-19(15-20)7-3-8-19/h2,4-5,14H,3,6-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJHDZWNNKTHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide

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